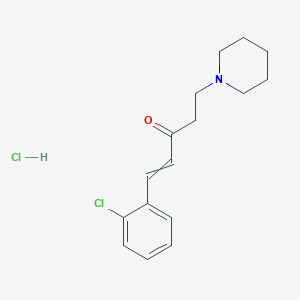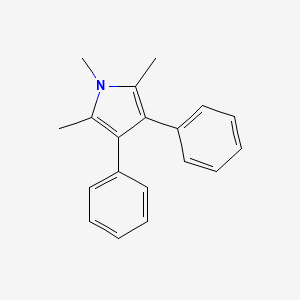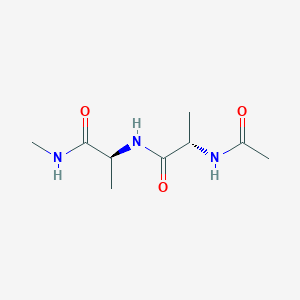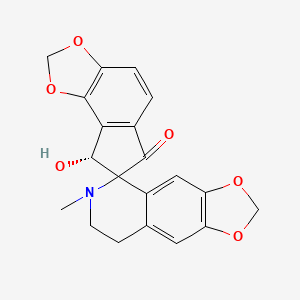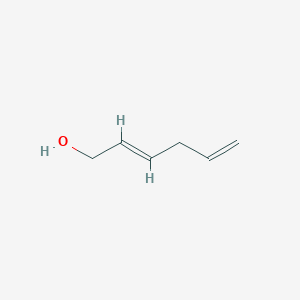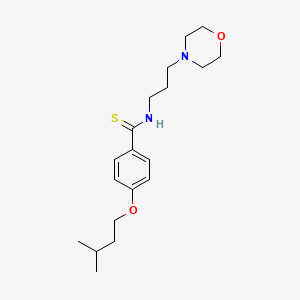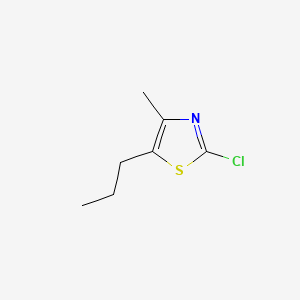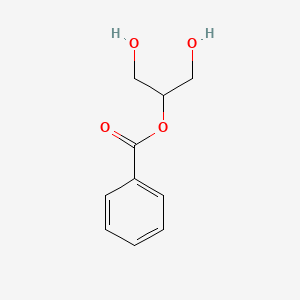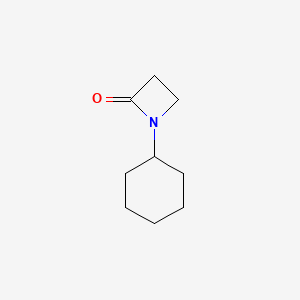
1-Cyclohexyl-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-azetidinone is a member of the azetidinone family, which is characterized by a four-membered lactam ring.
Preparation Methods
The synthesis of 1-Cyclohexyl-2-azetidinone can be achieved through several methods. . This reaction typically requires the use of acid chlorides and tertiary amines as ketene precursors. Another method involves the use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Cyclohexyl-2-azetidinone undergoes various chemical reactions, primarily driven by the strain in its four-membered ring. These reactions include:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems or complex structures.
Scientific Research Applications
1-Cyclohexyl-2-azetidinone has a wide range of applications in scientific research:
Properties
CAS No. |
34094-39-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
VPSJXQVDFZOWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



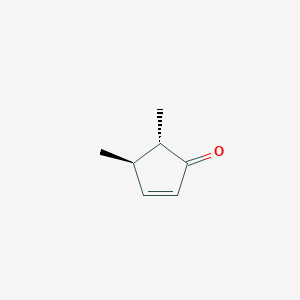
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
